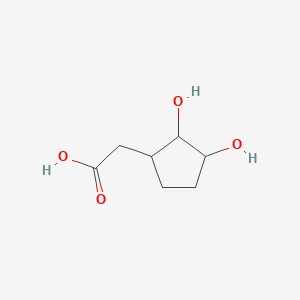
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid that is commonly found in collagen. This amino acid is essential for the proper structure and stability of collagen, which is a major component of connective tissues in the human body. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of cis-4-hydroxy-L-proline, as well as its potential applications in scientific research.
作用機序
The mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is not yet fully understood, but it is believed to be involved in the regulation of collagen synthesis and turnover. Cis-4-hydroxy-L-proline is thought to play a key role in the stabilization of collagen triple helices, which are essential for the proper function of connective tissues in the body. It has also been suggested that (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline may have a direct effect on cell signaling pathways, which could contribute to its therapeutic potential.
生化学的および生理学的効果
Cis-4-hydroxy-L-proline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase collagen synthesis and turnover, which could be beneficial for the treatment of conditions such as osteoporosis and skin aging. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline for lab experiments is its ability to selectively modify collagen without affecting other proteins or molecules in the body. This makes it a useful tool for the study of collagen-related diseases and conditions. However, one of the limitations of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline. One area of focus could be the development of new drugs and therapies based on the anti-inflammatory and antioxidant properties of this amino acid. Another potential direction could be the development of new synthesis methods for (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline, which could improve its solubility and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline and its potential therapeutic applications.
合成法
Cis-4-hydroxy-L-proline can be synthesized using a variety of methods, including enzymatic and chemical processes. One of the most common methods involves the enzymatic hydroxylation of L-proline using proline 4-hydroxylase, which is a key enzyme in the biosynthesis of collagen. Chemical synthesis methods have also been developed, which involve the selective hydroxylation of proline using chemical reagents.
科学的研究の応用
Cis-4-hydroxy-L-proline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for various diseases and conditions, including cancer, osteoporosis, and cardiovascular disease. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of inflammatory diseases.
特性
CAS番号 |
168034-55-7 |
|---|---|
製品名 |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChIキー |
QNMBUGAPKCBEDP-UHNVWZDZSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
正規SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
同義語 |
3-Pyrrolidineaceticacid,5-carboxy-,(3R-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

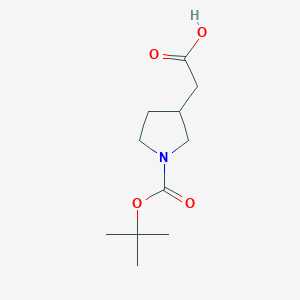
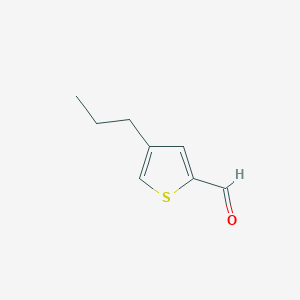
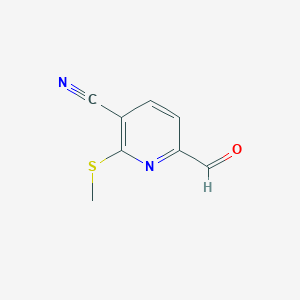

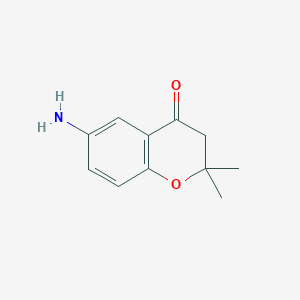
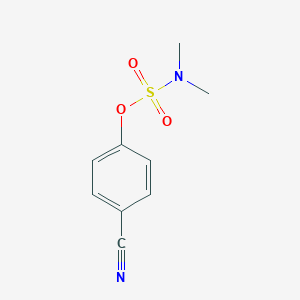
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)



